Product packaging for 7-(2-Aminoethyl)guanine(Cat. No.:CAS No. 76495-81-3)

7-(2-Aminoethyl)guanine

Cat. No.: B11900559
CAS No.: 76495-81-3
M. Wt: 194.19 g/mol
InChI Key: HFJYUQHXKXFQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Aminoethyl)guanine (CAS 76495-81-3) is a modified purine nucleobase that serves as a subject of investigation in the field of genetic toxicology and DNA damage research. This compound is primarily recognized as a depurinated DNA adduct. It is formed and released from DNA that has been alkylated by agents such as ethyleneimine . Studies on its depurination kinetics have shown that this compound is released from treated DNA more rapidly than the common adduct 7-methylguanine, highlighting its relevance in studying the stability and repair of DNA lesions . The formation of 7-alkylguanine adducts, including structures like this compound, is a key area of study for understanding the mechanisms of action of various alkylating agents, including certain nitrogen mustards and related electrophiles . Researchers utilize this compound to explore the biochemical consequences of DNA alkylation, which is a critical process in chemical carcinogenesis and the efficacy of some chemotherapeutic drugs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N6O B11900559 7-(2-Aminoethyl)guanine CAS No. 76495-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76495-81-3

Molecular Formula

C7H10N6O

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-7-(2-aminoethyl)-1H-purin-6-one

InChI

InChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14)

InChI Key

HFJYUQHXKXFQPI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCN)C(=O)NC(=N2)N

Origin of Product

United States

Molecular Interactions and Biological Consequences of 7 2 Aminoethyl Guanine Adducts/derivatives

Interactions with Deoxyribonucleic Acid (DNA) and Genomic Stability

The formation of adducts between chemical agents and DNA can have profound effects on genomic stability. The N7 position of guanine (B1146940) is a primary site for the formation of such adducts. nih.govresearchgate.net

Structural Analysis of N7-Guanine Adducts in DNA Duplexes

The formation of N7-guanine adducts can introduce significant structural perturbations in the DNA double helix. nih.govacs.org While some adducts can cause minimal distortion, others lead to substantial changes in DNA conformation. rcsb.org

The stability of the DNA duplex can also be affected. The formation of a guanine-N7 adduct with a platinum-acridine agent was shown to increase the thermal stability of an octamer duplex. nih.govacs.org Conversely, methylation at the N7 position of guanine (N7-methyl-2'-deoxyguanosine or N7mdG) has been shown to destabilize the DNA duplex. researchgate.net

The specific structural changes induced by an N7-guanine adduct depend on the nature of the molecule attached to the guanine base. These structural alterations can, in turn, influence the recognition of the damaged DNA by cellular machinery.

Impact on DNA Replication Fidelity and Polymerase Activity

The presence of N7-guanine adducts in a DNA template can significantly impact the process of DNA replication. wikipedia.org These adducts can act as roadblocks for DNA polymerases, leading to a decrease in the efficiency of DNA synthesis. nih.govnih.govacs.org

Studies have shown that DNA polymerases are able to bypass N7-guanine monoadducts, although with reduced efficiency. nih.gov The degree of inhibition often correlates with the size of the lesion. nih.gov For example, bulky N7-alkylguanine adducts have been found to greatly inhibit nucleotide incorporation by human DNA polymerase β. nih.govacs.orgrcsb.org The polymerase appears to be sensitive to adducts in the major groove of the template strand and adopts a catalytically incompetent conformation in their presence. nih.govacs.orgrcsb.org

Despite the inhibition of polymerase activity, the fidelity of DNA replication is often not significantly compromised by N7-guanine monoadducts. nih.gov This suggests that these adducts may not be a major source of mutations. nih.govnih.gov For instance, the major vinyl chloride-DNA adduct, 7-(2-oxoethyl)guanine, did not show significant miscoding properties when tested with E. coli DNA polymerase I. nih.gov

However, the chemical instability of some N7-guanine adducts can lead to secondary lesions, such as apurinic (AP) sites resulting from depurination, which are highly mutagenic. nih.govnih.gov The rate of depurination can be influenced by the specific adduct; for example, the half-life of depurination for 7-(2-aminoethyl)guanine in DNA is three times faster than that of 7-methyl- and 7-(2-hydroxy-2-phenylethyl)deoxyguanosine. nih.gov

The following table summarizes the effects of different N7-guanine adducts on DNA polymerase activity:

AdductDNA PolymeraseEffect on ActivityReference
Cisplatin monoadductBacterial and human pol βDecreased efficiency nih.gov
Diepoxybutane monoadductBacterial and human pol βDecreased efficiency nih.gov
Epichlorohydrin monoadductBacterial and human pol βDecreased efficiency nih.gov
N7-benzylguanineHuman pol βGreatly inhibited nih.govacs.orgrcsb.org
7-(2-oxoethyl)guanineE. coli pol INo significant miscoding nih.gov

Role in DNA Damage Response and Repair Mechanisms (e.g., Base Excision Repair Pathway)

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage, including N7-guanine adducts. The primary pathway for the repair of many N7-alkylguanine adducts is the base excision repair (BER) pathway. mdpi.comnih.govresearchgate.net

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. mdpi.com In humans, the alkyladenine DNA glycosylase (AAG) is responsible for removing small N7-alkylguanine adducts, such as N7-methylguanine. nih.govmdpi.com This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway. mdpi.com

The efficiency of repair can be tissue-specific and can influence the persistence of DNA adducts. nih.govresearchgate.net While some N7-guanine adducts are efficiently removed, others may persist, potentially leading to the formation of more persistent and mutagenic secondary lesions like ring-opened formamidopyrimidine (FAPy) derivatives. nih.gov

It is important to note that not all N7-guanine adducts are repaired by the same mechanism. Bulky adducts may be preferentially repaired by the nucleotide excision repair (NER) pathway. nih.gov The specific repair pathway utilized depends on the nature and size of the adduct.

Interactions with Ribonucleic Acid (RNA) and Translational Regulation

Derivatives of 7-deazaguanine (B613801), a core structure related to this compound, play a crucial role in the post-transcriptional modification of RNA, particularly transfer RNA (tRNA).

Post-Transcriptional Modification of Transfer RNA (tRNA) and Messenger RNA (mRNA)

A key example of a 7-deazaguanine derivative in RNA is queuosine (B110006) (Q), a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with GUN anticodons (tRNAAsp, tRNAHis, tRNAAsn, and tRNATyr). nih.govembopress.orgoup.comresearchgate.net The base corresponding to queuosine is queuine (B138834). nih.govembopress.org

The biosynthesis of queuosine in bacteria involves the precursor 7-(aminomethyl)-7-deazaguanine. nih.gov This precursor is inserted into the first position of the anticodon of specific tRNAs, replacing the original guanine. nih.gov This insertion is a novel type of post-transcriptional modification that involves the cleavage of the N-C glycosidic bond without breaking the phosphodiester backbone. nih.gov In eukaryotes, queuine is obtained from the diet and gut microbiota and is then incorporated into tRNA. nih.govembopress.orgresearchgate.net

Besides tRNA, N7-methylguanosine (m7G) is a common modification found in the 5' cap of eukaryotic mRNAs, where it protects the transcript from degradation and is essential for efficient translation. wikipedia.org Internal m7G modifications have also been identified in mRNAs and other non-coding RNAs. oup.comtandfonline.com

The following table lists the tRNAs modified with queuosine and the corresponding codons they recognize:

tRNAAnticodonCodons RecognizedReference
tRNAAspGUCGAC, GAU nih.govembopress.orgoup.com
tRNAHisGUGCAC, CAU nih.govembopress.orgoup.com
tRNAAsnGUUAAC, AAU nih.govembopress.orgoup.com
tRNATyrGUAUAC, UAU nih.govembopress.orgoup.com

Modulation of Codon-Anticodon Interactions and Translation Efficiency

The modification of guanine to queuosine at position 34 is thought to influence the decoding properties of the tRNA. frontiersin.org Unmodified tRNAs with a G at the wobble position often show a preference for decoding codons ending in C over those ending in U. frontiersin.orgoup.com The presence of queuosine appears to reduce this bias, allowing for more efficient translation of codons ending in U. frontiersin.orgoup.com In mouse and human cells, queuosine modification has been shown to enhance the translational speed of U-ending codons. oup.com

This modulation of translational speed can have significant biological consequences. The levels of queuosine-modified tRNA can be influenced by the availability of queuine from the diet and gut microbiota, linking nutritional status to the regulation of protein synthesis. nih.govembopress.org Depletion of queuosine can lead to altered translation speeds, which may result in protein misfolding and cellular stress. nih.govembopress.org

The intricate interplay between the codon on the mRNA and the anticodon on the tRNA is fundamental to the accuracy of translation. d-nb.infopnas.org Modifications like queuosine fine-tune these interactions, ensuring the efficient and correct synthesis of proteins. numberanalytics.commdpi.com

Involvement in Riboswitch-Mediated Gene Regulation

This compound, also known as preQ1, plays a crucial role as a signaling molecule in the regulation of gene expression in certain bacteria through a class of RNA elements known as riboswitches. nih.govresearchgate.net Riboswitches are structured non-coding RNA domains typically located in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs). nih.govcambridge.orgacs.org They directly bind to specific small molecules or metabolites, and this binding event triggers a conformational change in the RNA structure that ultimately modulates the expression of downstream genes. cambridge.org

The preQ1 riboswitch is one of the smallest known natural riboswitches, with its aptamer domain—the region that directly binds the ligand—comprising as few as 34 nucleotides. researchgate.netacs.org These riboswitches are found upstream of genes involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside present in the anticodon of specific transfer RNAs (tRNAs). nih.govresearchgate.net PreQ1 is a metabolic intermediate in the queuosine biosynthetic pathway. nih.gov

The binding of preQ1 to its cognate riboswitch aptamer is a highly specific interaction that leads to a significant structural rearrangement of the RNA. pnas.org This change in conformation is the basis of the regulatory mechanism. In the presence of sufficient concentrations of preQ1, the ligand-bound riboswitch adopts a structure that typically turns gene expression "off". pnas.org This "off" switch can be achieved through two primary mechanisms, depending on the specific riboswitch and the gene it regulates:

Transcriptional Attenuation: The binding of preQ1 can induce the formation of a terminator hairpin structure in the nascent mRNA transcript. This structure causes the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription. nih.gov

Translational Repression: Alternatively, the conformational change induced by preQ1 binding can sequester the Shine-Dalgarno sequence, which is the ribosome binding site (RBS) in bacteria. By making the RBS inaccessible to the ribosome, the initiation of translation is blocked. nih.govrcsb.org

There are multiple classes of preQ1 riboswitches, including Class I, Class II, and the more recently discovered Class III, each with distinct structural folds and ligand recognition mechanisms. rcsb.orgpnas.org Despite these differences, they all function to sense the intracellular concentration of preQ1 and regulate the expression of genes necessary for queuosine biosynthesis in a feedback inhibition loop. pnas.org The high affinity and specificity of preQ1 for its riboswitch make this system a highly efficient and precise mechanism for genetic control. researchgate.net

Molecular Mechanisms of Biological Activity

Modulation of Specific Enzymatic Activities (e.g., Inhibition of tRNA-Guanine Transglycosylase by Related Compounds)

This compound (preQ1) and its derivatives are key players in the post-transcriptional modification of tRNA, a process catalyzed by the enzyme tRNA-guanine transglycosylase (TGT, EC 2.4.2.29). oup.comportlandpress.com In eubacteria, TGT is responsible for exchanging a guanine residue at the wobble position (position 34) of the anticodon in specific tRNAs with preQ1. oup.comnih.gov This is a crucial step in the biosynthesis of queuine, a further modified nucleoside. nih.gov

Given the essential role of TGT in this pathway, particularly its link to the pathogenicity of bacteria like Shigella flexneri, it has become a target for the development of novel antibacterial agents. nih.govresearchgate.net The modulation of TGT activity, primarily through inhibition, has been the focus of numerous studies involving analogs of its natural substrate, preQ1.

Structure-activity relationship (SAR) studies have been conducted by synthesizing and evaluating a variety of preQ1 analogs to understand the structural requirements for binding and inhibition of TGT. These studies have revealed several key insights:

The pyrrolo[2,3-d]pyrimidine core of preQ1 is a critical scaffold for recognition by TGT. nih.gov

Modifications at the 5-position of this core structure are generally well-tolerated and primarily influence the binding affinity of the compound to the enzyme. nih.gov

The aminomethyl substituent at the 7-position is important for substrate recognition. nih.gov

The N7 atom of the 7-deazaguanine ring system is thought to be deprotonated during the enzymatic reaction, a step that appears to be partially rate-determining. nih.gov

Based on these understandings, researchers have designed and synthesized potent inhibitors of TGT. For instance, compounds based on a 4-aminophthalhydrazide (B145718) scaffold and various 2-aminoquinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against TGT in the low micromolar to nanomolar range. nih.govresearchgate.net The binding modes of these inhibitors have been elucidated through X-ray crystallography, providing a structural basis for their inhibitory mechanism and guiding further rational drug design. nih.govresearchgate.net

Table 1: Inhibition of tRNA-Guanine Transglycosylase (TGT) by Selected Compounds
CompoundScaffoldInhibition Constant (Ki)Reference
4-Aminophthalhydrazide (APH)PhthalazineLow micromolar range nih.gov
2-Aminoquinazolin-4(3H)-one derivative 1c2-Aminoquinazolin-4(3H)-one100 nM researchgate.net
2-Aminoquinazolin-4(3H)-one derivative 1h2-Aminoquinazolin-4(3H)-one5.6 μM researchgate.net
2-Aminoquinazolin-4(3H)-one derivative 1i2-Aminoquinazolin-4(3H)-one3.6 μM researchgate.net

Specific Binding Mechanisms and Their Functional Implications

The biological activity of this compound (preQ1) as a regulator of gene expression is fundamentally linked to its specific binding to the aptamer domain of the preQ1 riboswitch. nih.govpnas.org The binding event is characterized by high affinity and specificity, which are essential for its function as a precise molecular switch. researchgate.net

The binding of preQ1 induces a significant conformational change in the riboswitch RNA, stabilizing a compact, pseudoknotted structure. nih.govpnas.org This structural transition is the key to transmitting the signal of ligand binding to the expression platform of the mRNA, thereby controlling gene expression. pnas.org The specific molecular interactions that underpin this recognition are well-characterized for several classes of preQ1 riboswitches through structural studies, including X-ray crystallography. nih.govrcsb.orgpnas.org

In the Class I preQ1 riboswitch, for example, the ligand is recognized through a combination of hydrogen bonding and stacking interactions within a pre-organized binding pocket. A key interaction involves the formation of a Watson-Crick-like base pair between the preQ1 molecule and a conserved cytidine (B196190) residue within the riboswitch's loop L2. nih.gov The aminomethyl group at the 7-position of the guanine analog also forms specific contacts within the binding pocket, contributing to the high selectivity of the riboswitch for preQ1 over other purines like guanine. cambridge.org

The mechanism of binding can vary between different preQ1 riboswitches. Some may follow a "conformational selection" model, where the ligand binds to a pre-existing folded conformation of the RNA. In contrast, others may utilize an "induced fit" mechanism, where the initial binding of the ligand induces the folding of the RNA into its final, stable structure. nih.govacs.org For instance, studies on the Bacillus subtilis and Thermoanaerobacter tengcongensis preQ1 riboswitches suggest they may favor conformational selection and induced fit mechanisms, respectively. nih.gov

The functional implication of this specific binding is the allosteric regulation of gene expression. cambridge.org By stabilizing a specific RNA conformation, the preQ1-bound riboswitch dictates the accessibility of key regulatory sequences. As described in section 3.2.3, this can lead to either the formation of a transcriptional terminator, halting the synthesis of the mRNA, or the sequestration of the ribosome binding site, preventing the initiation of protein synthesis. nih.govrcsb.org This direct link between the specific molecular recognition of this compound and the modulation of genetic output represents a highly efficient and direct form of metabolic control in bacteria.

Table 2: Binding Affinity of preQ1 and Related Analogs to the preQ1-I Riboswitch
LigandApparent Dissociation Constant (KD)Reference
preQ1 (this compound)~Low nanomolar range researchgate.net
preQ0 (7-Cyano-7-deazaguanine)~100 nM nih.gov
Guanine~500 nM nih.gov

Synthetic Strategies and Analog Design for 7 2 Aminoethyl Guanine Research

Chemical Synthesis of 7-(2-Aminoethyl)guanine and its Isomers/Analogs

The synthesis of this compound and its related compounds is crucial for their study and application in various biological contexts. Researchers have developed several strategies to efficiently produce these molecules, including their isotopically labeled forms for detailed mechanistic and structural analyses.

Development of Efficient Synthetic Routes

The synthesis of 7-substituted guanine (B1146940) derivatives often presents challenges due to the potential for alkylation at different nitrogen atoms, primarily at the N7 and N9 positions. researchgate.netresearchgate.net Efficient synthetic routes aim to achieve high regioselectivity, favoring the desired N7 isomer.

One common approach involves the direct alkylation of guanine or a protected guanine derivative. For instance, reacting DNA with ethyleneimine can yield this compound derivatives. researchgate.net However, controlling the site of alkylation is a significant consideration in such direct approaches. To circumvent the issue of isomeric mixtures, researchers have developed methods that offer greater control. For example, a high-yield regioselective synthesis of 9-glycosyl guanine nucleosides has been achieved by coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine, which effectively prevents the formation of 7-isomers. researchgate.net While this method is designed for N9 substitution, the underlying principles of using protecting groups to direct substitution are broadly applicable in purine (B94841) chemistry.

Another strategy involves a multi-step synthesis starting from more readily available precursors. For example, the synthesis of N5-substituted formamidopyrimidine (Fapy) adducts, which are related to 7-substituted guanines, often begins with a protected deoxyguanosine. acs.org The synthesis of a nitrogen mustard Fapy-dGuo phosphoramidite (B1245037) reagent, for instance, starts with O6-(2-Trimethylsilylethyl)-dGuo, which is then protected at the 5'-O- and N2-positions. acs.org Reaction with an alkylating agent, followed by controlled ring-opening, leads to the desired product. acs.org

The development of efficient synthetic routes is an ongoing area of research, with a focus on improving yields, simplifying purification processes, and increasing the accessibility of these important compounds for further study.

Synthesis of Isotopically Labeled Derivatives for Mechanistic and Structural Studies (e.g., 15N-Labeled)

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying molecular structures, and tracking the fate of molecules in biological systems. The synthesis of 15N-labeled this compound and its analogs allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). beilstein-journals.orgnih.govnih.gov

Several methods have been developed for the specific incorporation of 15N into guanine derivatives. For example, the synthesis of pre-queuosine (preQ1) base derivatives, which are structurally related to 7-substituted guanines, has been achieved with complementary 15N-labeling patterns. beilstein-journals.orgd-nb.info These syntheses utilize cost-effective 15N sources like [15N]-KCN, [15N]-phthalimide, and [15N3]-guanidine. beilstein-journals.orgd-nb.info The general strategy often involves the construction of the pyrimidine (B1678525) ring system first, followed by the formation of the imidazole (B134444) portion. d-nb.info

For instance, to create [15N1,15N3,H215N(C2)]-7-(aminomethyl)-7-deazaguanine, the synthesis can start with the reaction of methyl cyanoacetate (B8463686) and [15N3]-guanidine hydrochloride to form the labeled 2,6-diaminopyrimidin-4-one. d-nb.info Subsequent cyclocondensation with an appropriate aldehyde derivative yields the final labeled product. d-nb.info By strategically choosing the labeled starting materials, researchers can achieve specific labeling patterns that cover all nitrogen atoms in the target molecule. beilstein-journals.org

These labeled compounds are crucial for advanced NMR spectroscopic methods to explore the binding processes of these molecules to biological targets like RNA. beilstein-journals.orgresearchgate.net They also serve as internal standards in quantitative mass spectrometry-based studies for the detection and quantification of DNA adducts. nih.gov

Design and Incorporation into Modified Oligonucleotides for Structural and Functional Probes

The unique properties of this compound and its analogs make them valuable components for modifying oligonucleotides. These modified oligonucleotides can then be used as probes to investigate the structure and function of nucleic acids.

The introduction of modifications into oligonucleotides is a well-established field, with solid-phase synthesis using phosphoramidite chemistry being the predominant method. shigematsu-bio.commdpi.com This automated process allows for the site-specific incorporation of modified nucleosides into a growing DNA or RNA chain. mdpi.com

For this compound, a corresponding phosphoramidite building block would be synthesized first. This typically involves protecting the reactive functional groups on the base and the sugar moiety, followed by phosphitylation of the 3'-hydroxyl group. acs.org This modified phosphoramidite can then be used in a standard oligonucleotide synthesizer. An off-line, manual coupling protocol may sometimes be used for the incorporation of particularly complex or sensitive modified nucleotides. acs.org

Oligonucleotides containing these modifications can serve as probes for a variety of applications. For example, they can be used in Fluorescence In Situ Hybridization (FISH) assays to detect specific DNA sequences, such as telomeric repeats. oup.com The modifications can be designed to enhance the binding affinity and specificity of the probe to its target sequence. oup.com For instance, modifications that increase duplex stability or inhibit the formation of secondary structures in the probe can improve its performance. oup.com

Furthermore, the incorporation of adducts like N5-substituted Fapy-dGuo, which is formed from the ring-opening of 7-alkylguanine, allows for detailed studies of DNA damage and repair. acs.org Oligonucleotides containing these site-specific lesions are instrumental in in vitro and in-cell studies of replication and repair processes, helping to elucidate the biological consequences of such DNA adducts. acs.org The development of these modified oligonucleotides as structural and functional probes continues to be a vital area of research, providing powerful tools for molecular biology and diagnostics. americanpharmaceuticalreview.comnih.govsoton.ac.uk

Advanced Analytical and Spectroscopic Characterization Methods

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), stands as a cornerstone for the sensitive and selective analysis of 7-alkylguanine derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the quantitative measurement of 7-alkylguanine adducts. For instance, a method combining high-performance liquid chromatography (HPLC) with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been developed for the quantitative analysis of N(7)-(2-hydroxyethyl)guanine (N(7)-HEG), a related 7-alkylguanine adduct. nih.gov This method utilizes selected reaction monitoring (SRM) to enhance specificity, monitoring the fragmentation of the protonated precursor molecule to a specific product ion. nih.gov Although the detection limits need improvement for some practical applications, the method demonstrates a clear dose-response relationship in cell cultures exposed to ethylene (B1197577) oxide. nih.gov LC-MS/MS is well-suited for detecting small molecules like N-(2-aminoethyl)glycine (AEG), a structural relative, in complex biological samples. plos.org The inherent selectivity of MS/MS allows for the differentiation of isomers, a critical capability when analyzing biological extracts. plos.org

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of novel guanine (B1146940) derivatives and their adducts. It has been used to characterize intermediates and final products in the synthesis of compounds like 7-(2-Aminoethyl)-8-mercaptoguanine. plos.org Furthermore, HRMS has been instrumental in the characterization of N-2,3-ethenoguanine formed from lipid peroxidation reactions. researchgate.net The precise mass measurements provided by HRMS, often coupled with techniques like gas chromatography (GC), are essential for the structural assignment of modified guanine derivatives. nih.gov

Below is a table summarizing key findings from mass spectrometry-based studies on related 7-alkylguanine compounds.

Compound/AdductAnalytical MethodKey Findings
N(7)-(2-hydroxyethyl)guanineHPLC/ESI-MS/MSDetection limits of 4 fmol in standard solution and 16 fmol with matrix effects. nih.gov A linear correlation (R² = 0.999) was observed from 16 fmol to 33 pmol. nih.gov
7-(2-Aminoethyl)guanineGC-MSAnalysis of silylated derivatives showed identical molecular weight and fragmentation patterns for isomers of ring-opened 7-methylguanine (B141273). nih.gov
7-(2-Aminoethyl)-8-mercaptoguanineHigh-Resolution Mass SpectrometryUsed to confirm the structure of synthetic intermediates. plos.org
N-(2-aminoethyl)glycine (AEG)Triple Quadrupole LC-MS/MSDetected in both axenic cyanobacterial cultures and environmental samples. plos.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the isolation and purification of this compound and its adducts from complex mixtures, enabling accurate analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for the separation and quantification of 7-alkylguanines. In studies of DNA alkylation, HPLC coupled with a diode array detector has been used to purify and measure 7-alkylguanine products. oup.com For example, the separation of 7-alkyl dGMP products can be achieved on a C18 reverse-phase column using a mobile phase of ammonium (B1175870) formate (B1220265) and methanol. oup.com HPLC is also a key component in methods developed for the analysis of N(7)-(2-hydroxyethyl)guanine, where it is coupled to mass spectrometry. nih.govnih.gov The technique's versatility allows for its use in analyzing the release of alkylated guanines from DNA. nih.gov Hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC, has proven effective for the simultaneous determination of various methylated nucleosides and nucleobases in urine without requiring extensive sample extraction. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for analyzing small samples and monitoring reaction progress. savemyexams.comumich.edu It operates on the principle of separating components based on their differential partitioning between a stationary phase (commonly silica (B1680970) or alumina) and a mobile phase. savemyexams.com While not as quantitative as HPLC, TLC is valuable for the qualitative assessment of sample purity and for identifying compounds by comparing their retention factors (Rf values) to those of known standards. umich.eduresearchgate.net Visualization of separated, colorless compounds can be achieved using methods like UV light or chemical staining agents such as ninhydrin (B49086). savemyexams.com

The table below highlights the application of chromatographic techniques in the study of guanine derivatives.

TechniqueApplicationKey Parameters/Findings
HPLC Separation of 7-alkyl dGMP adductsC18 reverse-phase column; mobile phase of ammonium formate and methanol. oup.com
HPLC Analysis of N(7)-(2-hydroxyethyl)guanineCoupled with ESI-MS/MS for sensitive and selective quantification. nih.gov
HILIC-MS/MS Determination of methylated nucleosides in urineSimple sample preparation (dilution and centrifugation); avoids complex extraction steps. nih.gov
TLC Separation of amino acidsStationary phase: silica gel; mobile phase: solvent system; detection: ninhydrin spray. researchgate.net
TLC Analysis of flavonoids and terpenesVisualization with UV light after derivatization. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts and Modified Nucleic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound adducts and the nucleic acids they modify. It provides information on the atomic-level structure and conformation in solution. atdbio.com

NMR is used to study a wide range of nucleic acid structures, including duplexes, quadruplexes, and hairpin loops. atdbio.comnih.gov For modified nucleic acids, ¹H NMR is the primary technique used, often in aqueous solutions to mimic physiological conditions. atdbio.comnih.gov The chemical shifts of specific protons, such as the H8 proton of guanine, can provide direct evidence of adduct formation at the N7 position. rcsb.org For instance, adduction at the N7-position of guanine is characterized by a downfield shift of the G4(H8) proton. rcsb.org

Furthermore, NMR can be used to study the dynamics and stability of modified DNA. Temperature-dependent NMR studies can reveal the stability of base pairing in the vicinity of the adduct. acs.orgresearchgate.net

NMR ApplicationKey Findings
Structural Elucidation of DNA AdductsAdduction at the N7-position of guanine leads to a downfield shift of the H8 proton. rcsb.org
Conformation of Modified OligonucleotidesNMR-restrained molecular dynamics showed tethered cationic amines of 7-aminomethyl-7-deaza-2'-deoxyguanosine were in plane with the modified base pairs. acs.orgresearchgate.net
Stability of Modified DNATemperature-dependent NMR revealed stabilization of neighboring base pairs in a duplex containing 7-aminomethyl-7-deaza-2'-deoxyguanosine. acs.orgresearchgate.net
Characterization of Guanine AdductsObservation of two sharp H8 NMR signals for some platinum-guanine adducts indicates the presence of syn and anti rotamers. researchgate.net

Ultraviolet-Visible (UV-Vis) and other Spectroscopic Methods for Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the interactions of small molecules with DNA and to characterize the stability of nucleic acid structures. bendola.com

When a small molecule binds to DNA, changes in the UV-Vis absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the maximum wavelength of absorption (λmax), can be observed. bendola.com These changes provide evidence of interaction and can be used to calculate binding constants (Kb). bendola.com For example, the interaction of emodin (B1671224) with DNA was studied using UV-Vis spectroscopy, with ethidium (B1194527) bromide as a fluorescent probe. researchgate.net

UV-Vis spectroscopy is also crucial for thermal melting studies of DNA and RNA duplexes. By monitoring the change in absorbance at a specific wavelength (typically 260 nm) as a function of temperature, a melting temperature (Tm) can be determined. The Tm is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands, providing a measure of the duplex stability. oup.com The presence of adducts like this compound can alter the Tm, indicating a change in the stability of the DNA duplex.

Other spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, can also provide information about the binding mode of a compound to DNA by observing changes in the vibrational frequencies of the DNA bases and the phosphate (B84403) backbone. researchgate.net

The table below summarizes applications of UV-Vis spectroscopy in the study of guanine-related compounds and their interactions.

ApplicationMethodKey Findings
DNA Interaction StudiesUV-Vis Absorption TitrationUsed to calculate the binding constant (Kb) of metal complexes to DNA. bendola.com
Thermal Stability AnalysisUV-Vis Melting CurvesDetermined the melting temperature (Tm) of DNA duplexes containing 7-aminomethyl-7-deaza-2'-deoxyguanosine, showing increased stability at higher salt concentrations. acs.org
Characterization of Modified RNAUV-Vis SpectroscopyShowed higher hypochromicity at ~290 nm with an increasing number of 8-oxo-7,8-dihydroguanosine modifications. oup.com
Investigation of Hydrogen BondingUV-Vis SpectroscopyUsed to study the base-pairing interactions of complementary nucleoside-containing polymers. rsc.org

Emerging Research Frontiers and Methodological Advancements

Elucidation of Novel Biological Functions and Pathways

Initially recognized for its role as a precursor in the queuosine (B110006) biosynthetic pathway, recent research has expanded our understanding of 7-(2-Aminoethyl)guanine's biological significance. nih.govasm.org In bacteria, the biosynthesis of queuosine begins with guanosine (B1672433) 5'-triphosphate (GTP) and proceeds through the formation of preQ0 (7-cyano-7-deazaguanine) and subsequently this compound (preQ1). asm.orgnih.gov This pathway is regulated by preQ1-responsive riboswitches, which are structured RNA elements in the 5'-untranslated regions of messenger RNAs (mRNAs) that control the expression of genes involved in queuosine biosynthesis and transport. nih.gov

The discovery of different classes of preQ1 riboswitches (Class I, II, and III) has revealed a diversity in ligand recognition and regulatory mechanisms. nih.govtandfonline.com These riboswitches are not only regulators but also potential targets for novel antibacterial agents. Beyond its role in tRNA modification, deficiencies in queuosine, and by extension its precursor this compound, have been linked to reduced growth fitness and virulence in bacteria. tandfonline.com

Furthermore, the salvage of queuine (B138834) (the base of queuosine) and its precursors, including this compound, from the environment is an emerging area of study. Some pathogenic bacteria have evolved pathways to directly utilize host-derived queuine, highlighting a complex interplay between host and pathogen metabolism. pnas.org

High-Resolution Structural Biology of this compound-Modified Biomolecules

High-resolution structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in visualizing the interactions of this compound with its biological targets. azolifesciences.comtechnologynetworks.com These methods have provided atomic-level details of how preQ1 riboswitches from different classes recognize and bind this compound. tandfonline.comcambridge.orgrcsb.org

For instance, crystal structures of Class I preQ1 riboswitches have shown that the 7-aminomethyl group of this compound forms a crucial hydrogen bond with the O6 of a guanosine residue in the RNA binding pocket. tandfonline.com In contrast, in Class II riboswitches, this same group is more deeply involved in interactions, forming hydrogen bonds with a uridine (B1682114) and electrostatic interactions with a phosphate (B84403) group. tandfonline.com These structural insights explain the high affinity and specificity of these riboswitches for this compound over other similar molecules like guanine (B1146940) or preQ0. nih.gov

NMR studies have also been employed to investigate the structural basis for the stabilization of DNA duplexes when modified with 7-aminomethyl-7-deaza-2'-deoxyguanosine, a derivative of this compound. acs.org These studies revealed that the tethered aminomethyl group resides in the major groove of the DNA, contributing to duplex stability through enthalpic contributions. acs.org

Development of Advanced Chemical Probes for Cellular Research

To better understand the cellular functions and dynamics of this compound, researchers are developing advanced chemical probes. These probes are often derivatives of this compound that are modified to carry reporter groups, such as fluorescent dyes or affinity tags, without significantly disrupting their binding to biological targets. tandfonline.comsoton.ac.uk

A key consideration in the design of these probes is the attachment point of the linker and reporter group. Studies have shown that the 7-aminomethyl group of this compound is a suitable anchor point for tethering, as it is often solvent-accessible in the bound state and its modification can be tolerated by the riboswitch binding pocket. tandfonline.com For example, azido-functionalized ligands of this compound have been synthesized and shown to be effective in cellular studies. tandfonline.com

Peptide nucleic acids (PNAs), which are synthetic analogs of DNA/RNA, are also being developed as probes for nucleic acid detection. elsevier.esnih.gov PNA probes can be designed to be sequence-specific and are resistant to enzymatic degradation, making them valuable tools for in vivo applications. elsevier.esnih.gov

Computational Chemistry and Molecular Modeling Studies of Interactions

Computational chemistry and molecular modeling provide powerful tools to complement experimental studies of this compound interactions. kallipos.grtarosdiscovery.comethernet.edu.et These methods can be used to predict binding affinities, explore conformational changes, and understand the energetic contributions of different interactions.

Molecular dynamics (MD) simulations, often restrained by experimental data from NMR, have been used to generate detailed structural models of this compound-modified DNA duplexes. acs.org These simulations have provided insights into the positioning of the aminomethyl group and its interactions with the DNA major groove. acs.org

For preQ1 riboswitches, computational approaches can help to understand the principles of ligand recognition and the mechanisms of gene regulation. asm.org By modeling the binding of various analogs of this compound, researchers can predict which modifications are likely to be tolerated and which will disrupt binding, guiding the design of new chemical probes and potential therapeutic agents. tandfonline.com

Integration with "Omics" Technologies for Global Analysis of Nucleic Acid Modifications

The advent of "omics" technologies, such as genomics, transcriptomics, and proteomics, has revolutionized the study of biological systems. The integration of these high-throughput methods with the analysis of nucleic acid modifications, including those related to this compound, is a rapidly advancing frontier. nih.gov

Nucleic acid adductomics, a specialized area of metabolomics, aims to comprehensively identify and quantify all modified nucleosides in a biological sample. diva-portal.org Mass spectrometry-based techniques are central to this field, allowing for the sensitive detection and characterization of modifications like queuosine and its precursors. diva-portal.org

By combining these omics approaches with genetic and biochemical analyses, researchers can gain a global view of how the queuosine pathway is regulated and how it impacts cellular processes under different conditions. asm.org For example, integrating transcriptomic data with the analysis of tRNA modifications can reveal how changes in the queuosine status of tRNAs affect the translation of specific mRNAs and, consequently, the proteome. This integrated approach holds great promise for uncovering the full spectrum of biological functions associated with this compound and the queuosine modification.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 7-(2-aminoethyl)guanine in vitro?

  • Methodology : Synthesis typically involves alkylation of guanine derivatives using 2-aminoethylating agents (e.g., aziridine derivatives) under controlled pH and temperature conditions . Characterization requires high-resolution techniques:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm the aminoethyl moiety’s attachment at the N7 position of guanine .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological studies) .

Q. How can researchers detect and quantify this compound in DNA samples?

  • Methodology :

  • Enzymatic digestion of DNA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for adduct-specific detection .
  • Isotope dilution with stable isotope-labeled internal standards improves quantification accuracy .
  • Immunoassays (e.g., ELISA) using monoclonal antibodies specific to alkylated guanine derivatives, though cross-reactivity with structurally similar adducts (e.g., 7-methylguanine) must be validated .

Q. What experimental controls are critical when studying this compound’s stability in biological systems?

  • Methodology :

  • Negative controls : Use untreated DNA to rule out background alkylation.
  • Positive controls : Include DNA treated with methylating agents (e.g., methyl methanesulfonate) to benchmark depurination rates .
  • Temperature and pH monitoring : The adduct’s half-life varies significantly under acidic (e.g., pH <6) vs. neutral conditions; buffer systems must be rigorously standardized .

Advanced Research Questions

Q. How does this compound interact with DNA repair enzymes like formamidopyrimidine DNA glycosylase (Fpg)?

  • Methodology :

  • Kinetic assays : Measure repair efficiency via fluorescence-based or radiolabeled substrates .
  • Structural analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-adduct binding interfaces .
  • Comparative studies : Contrast repair rates with other alkylation adducts (e.g., 7-methylguanine) to identify structural determinants of enzyme specificity .

Q. What experimental designs address contradictions in reported half-lives of this compound in vivo vs. in vitro?

  • Methodology :

  • In vitro vs. in vivo models : Compare adduct stability in cell-free systems (e.g., buffer) vs. mammalian cell lines (e.g., HepG2) to account for cellular repair and metabolic factors .
  • Chronic exposure protocols : Long-term studies (e.g., >30 days) are critical, as adduct accumulation may follow nonlinear kinetics (e.g., 30-fold increases observed in analogous ethenoguanine studies) .
  • Competing adduct analysis : Quantify coexisting lesions (e.g., N²,3-ethenoguanine) to assess cross-reactivity in repair pathways .

Q. How can researchers model the mutagenic potential of this compound in genomic contexts?

  • Methodology :

  • Site-specific adduct incorporation : Use oligonucleotides with the adduct at defined positions for replication fidelity assays (e.g., polymerase stop assays) .
  • Next-generation sequencing (NGS) : Analyze mutation spectra in adduct-containing plasmids transfected into repair-deficient cell lines (e.g., Fpg⁻/⁻) .
  • Molecular dynamics simulations : Predict base-pairing aberrations caused by the aminoethyl moiety’s steric effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology :

  • Nonlinear regression models : Fit data to sigmoidal curves (e.g., Hill equation) for EC₅₀/IC₅₀ determination .
  • Error propagation : Account for variability in adduct quantification (e.g., ±15% for LC-MS/MS) using Monte Carlo simulations .
  • Meta-analysis : Compare results across studies using standardized metrics (e.g., adducts/10⁶ nucleotides) to resolve discrepancies .

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

  • Methodology :

  • Detailed supplementary information : Report reaction yields, purification steps (e.g., column gradients), and spectral data (e.g., NMR chemical shifts) per journal guidelines .
  • Open-data practices : Deposit raw chromatograms and spectra in repositories (e.g., Zenodo) with digital object identifiers (DOIs) .
  • Collaborative validation : Cross-validate protocols with independent labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.